molecular formula C16H16O5 B14308249 2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid CAS No. 110689-82-2

2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid

Katalognummer: B14308249
CAS-Nummer: 110689-82-2
Molekulargewicht: 288.29 g/mol
InChI-Schlüssel: STWYBTAZPUZHDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid is an organic compound known for its diverse applications in scientific research and industry. This compound features a benzoic acid core with hydroxy and ethoxy substituents, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxybenzoic acid and 4-methylphenol.

    Etherification: The 4-methylphenol is reacted with ethylene oxide to form 2-(4-methylphenoxy)ethanol.

    Esterification: The 2-(4-methylphenoxy)ethanol is then esterified with 2-hydroxybenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process. The reaction is typically carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Produces 2-oxo-4-[2-(4-methylphenoxy)ethoxy]benzoic acid.

    Reduction: Yields 2-hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Results in halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the manufacture of polymers, resins, and coatings due to its chemical stability and reactivity.

Wirkmechanismus

The compound exerts its effects through various molecular mechanisms:

    Enzyme Inhibition: It can bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity.

    Signal Transduction: May interact with cellular receptors, modulating signal transduction pathways.

    Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxybenzoic acid: Known for its use in the synthesis of aspirin.

    4-Methylphenol: Commonly used in the production of antioxidants and disinfectants.

    2-(4-Methylphenoxy)ethanol: An intermediate in the synthesis of various organic compounds.

Uniqueness

2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

110689-82-2

Molekularformel

C16H16O5

Molekulargewicht

288.29 g/mol

IUPAC-Name

2-hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid

InChI

InChI=1S/C16H16O5/c1-11-2-4-12(5-3-11)20-8-9-21-13-6-7-14(16(18)19)15(17)10-13/h2-7,10,17H,8-9H2,1H3,(H,18,19)

InChI-Schlüssel

STWYBTAZPUZHDH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OCCOC2=CC(=C(C=C2)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.